molecular formula C6H10O3 B2468589 2-(Prop-2-en-1-yloxy)propanoic acid CAS No. 96692-32-9

2-(Prop-2-en-1-yloxy)propanoic acid

Cat. No.: B2468589
CAS No.: 96692-32-9
M. Wt: 130.143
InChI Key: NYNJMVZFPBGZPU-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)propanoic acid is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of an allyloxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)propanoic acid typically involves the reaction of allyl alcohol with propanoic acid under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the esterification process. The general reaction scheme is as follows:

Allyl alcohol+Propanoic acid2-(Prop-2-en-1-yloxy)propanoic acid+Water\text{Allyl alcohol} + \text{Propanoic acid} \rightarrow \text{this compound} + \text{Water} Allyl alcohol+Propanoic acid→2-(Prop-2-en-1-yloxy)propanoic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Propanoic acid derivatives or aldehydes.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-(Prop-2-en-1-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)propanoic acid involves its interaction with various molecular targets. The allyloxy group can participate in reactions with nucleophiles, leading to the formation of new bonds and structures. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-en-1-yloxy)acetic acid
  • 2-(Prop-2-en-1-yloxy)butanoic acid
  • 2-(Prop-2-en-1-yloxy)pentanoic acid

Uniqueness

2-(Prop-2-en-1-yloxy)propanoic acid is unique due to its specific molecular structure, which imparts distinct reactivity and properties. The presence of the allyloxy group allows for versatile chemical modifications, making it a valuable compound in various applications.

Properties

IUPAC Name

2-prop-2-enoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNJMVZFPBGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Allyloxypropionic acid ethyl ester (147.2 g, 0.93 mol), water (300 ml) and NaOH (44.7 g) were fed into a flask, followed by agitating the mixture for about 5 to 6 hours while the reaction temperature was kept at about 60° C., thereafter dropwise adding conc. hydrochloric acid (90 ml) under ice cooling, extracting the resulting deposited oily substance with isopropyl ether, drying over MgSO4 and carrying out vacuum distillation to obtain 2-allyloxypropionic acid (95.7 g, 108° C./5 mmHg). Yield: 79%.
Quantity
147.2 g
Type
reactant
Reaction Step One
Name
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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